![molecular formula C20H23NO3 B2853753 1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid CAS No. 901313-66-4](/img/structure/B2853753.png)

1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

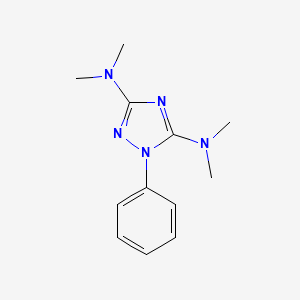

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C14H17NO4 . It is also known by other names such as 1-benzyloxy carbonyl piperidine-4-carboxylic acid, n-cbz-4-piperidinecarboxylic acid, and 1-cbz-4-piperidinecarboxylic acid . It consists of a piperidine ring with a carboxylic acid moiety .

Molecular Structure Analysis

The molecular weight of this compound is 263.29 g/mol . The InChI Key is URTPNQRAHXRPMP-UHFFFAOYSA-N . The SMILES representation is C1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

This compound has a melting point of 78 °C and a predicted boiling point of 443.9±45.0 °C . Its predicted density is 1.265±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is a derivative of piperidine-4-carboxylic acid . It can be used in the synthesis of various complex organic compounds. The benzyloxy group can act as a protecting group for the carboxylic acid, allowing it to undergo reactions without being affected .

Cholinesterase Inhibition

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . This makes “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” potentially useful in the development of drugs for diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Ligand in Halogen Exchange Reactions

The compound can also act as a ligand in halogen exchange reactions . This is a type of reaction where a halogen atom in a molecule is replaced by another halogen atom.

Pharmaceutical Research

Given its potential as a cholinesterase inhibitor, “1-[4-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” could be used in pharmaceutical research, particularly in the development of new drugs for neurological disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

If it shares similar properties with 4-Benzylpiperidine, it may interact with monoamine transporters, leading to the release of monoamines like dopamine and norepinephrine .

Biochemical Pathways

If it acts similarly to 4-benzylpiperidine, it may influence the monoaminergic system, affecting pathways related to dopamine and norepinephrine .

Result of Action

If it acts similarly to 4-Benzylpiperidine, it may increase the levels of monoamines in the synaptic cleft, potentially leading to increased neurotransmission .

Eigenschaften

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRYYCMSUDFVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)

![3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2853683.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)